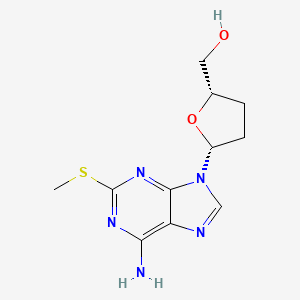

Adenosine, 2',3'-dideoxy-2-(methylthio)-

Beschreibung

Classification and Structural Context of Nucleoside Analogs in Biochemical Research

Nucleoside analogs are synthetic compounds structurally similar to natural nucleosides. wikipedia.org They are broadly classified based on the part of the molecule that has been altered: the sugar moiety or the nitrogenous base.

Sugar-Modified Analogs: These compounds feature alterations to the ribose or deoxyribose ring. Adenosine (B11128), 2',3'-dideoxy-2-(methylthio)- falls into this category due to its 2',3'-dideoxy sugar. The absence of the 3'-hydroxyl group is particularly significant, as this group is essential for forming the phosphodiester bonds that create the backbone of DNA and RNA. quora.com

Base-Modified Analogs: This class includes analogs with modifications to the purine (B94841) or pyrimidine (B1678525) base. The presence of the methylthio group at the 2-position of the adenine (B156593) ring places Adenosine, 2',3'-dideoxy-2-(methylthio)- in this category as well. Such modifications can drastically alter the molecule's ability to interact with enzymes involved in nucleic acid synthesis and metabolism. nih.gov

These synthetic analogs are invaluable tools in biochemical research. By mimicking natural nucleosides, they can compete for the active sites of enzymes, but their structural differences often prevent the completion of the normal biological reaction, leading to inhibition of a specific pathway. This makes them effective probes for studying enzymatic mechanisms and cellular processes.

Historical Perspective of Dideoxynucleosides in Mechanistic Studies

The history of 2',3'-dideoxynucleosides is rooted in their function as "chain terminators" of DNA synthesis. nih.gov This unique property was famously harnessed by Frederick Sanger in the 1970s to develop the dideoxy method of DNA sequencing. In this method, the incorporation of a dideoxynucleotide into a growing DNA strand by DNA polymerase halts further extension because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond to form. quora.com This controlled termination generates DNA fragments of varying lengths, which, when separated by size, allows for the determination of the DNA sequence.

Following their pivotal role in genomics, dideoxynucleosides gained prominence in pharmacology. In the 1980s, researchers discovered that these compounds could act as potent inhibitors of viral enzymes. wikipedia.org This led to the development of the first successful class of antiretroviral drugs for treating HIV, the nucleoside reverse transcriptase inhibitors (NRTIs). nih.gov Compounds like zidovudine (B1683550) (AZT), didanosine (B1670492) (ddI), and zalcitabine (B1682364) (ddC) are all dideoxynucleoside analogs that, once incorporated by the viral reverse transcriptase, terminate the synthesis of viral DNA, thereby preventing viral replication. nih.govwikipedia.org This historical success established the dideoxynucleoside scaffold as a foundational element in the design of antiviral agents.

Significance of 2-Substituted Adenosine Analogs in Purine Metabolism Research

Modifications at the 2-position of the purine ring of adenosine have been a significant area of research for developing selective ligands for adenosine receptors and for studying enzymes involved in purine metabolism. nih.govnih.gov The 2-position is a critical site for molecular recognition, and attaching different chemical groups can fine-tune the analog's affinity and efficacy for various biological targets. nih.gov

One of the key pathways where such analogs are relevant is the purine salvage pathway. A central enzyme in this pathway is methylthioadenosine phosphorylase (MTAP), which cleaves 5'-methylthioadenosine (MTA)—a natural byproduct of polyamine synthesis—into adenine and 5-methylthioribose-1-phosphate. scirp.orgtandfonline.com The salvaged adenine can then be re-incorporated into the cell's purine pool. nih.gov

Analogs with a 2-methylthio substitution, such as the compound , are of interest for their potential interactions with MTAP and other enzymes in this pathway. nih.gov Research has shown that MTA itself can inhibit de novo purine synthesis in cells that express MTAP, as the liberated adenine acts as a feedback inhibitor. nih.gov Therefore, synthetic analogs containing the methylthioadenosine structure are valuable tools for probing the mechanisms of purine salvage and for investigating potential therapeutic strategies that target this pathway, particularly in cancer cells where MTAP is often deleted. tandfonline.comresearchgate.net

| Property | Value |

| IUPAC Name | (2R,3S,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

| Molecular Formula | C₁₁H₁₅N₅O₃S |

| Molecular Weight | 297.34 g/mol |

| Synonyms | 2',3'-Dideoxy-2-methylthioadenosine |

Table 1: Chemical Properties of a related compound, Adenosine, 2'-deoxy-2-(methylthio)-. Data sourced from PubChem. nih.gov

Overview of Research Trajectories for Adenosine, 2',3'-dideoxy-2-(methylthio)-

While specific published research on Adenosine, 2',3'-dideoxy-2-(methylthio)- is limited in the public domain, its structure suggests clear trajectories for investigation based on the known functions of its constituent parts. The research on this compound would likely follow two primary paths:

Investigation as a Chain-Terminating Inhibitor: Given its 2',3'-dideoxynucleoside structure, a primary research focus would be to evaluate its potential as a chain-terminating inhibitor of DNA synthesis. nih.gov Studies would likely assess its ability to be phosphorylated by cellular or viral kinases and subsequently incorporated by DNA polymerases or viral reverse transcriptases. The efficiency of incorporation and the resulting chain termination would be key parameters of interest, positioning it as a candidate for antiviral or anticancer research. wikipedia.org

Probing Purine Metabolism and Signaling: The presence of the 2-methylthio group suggests a second research trajectory focused on its interaction with enzymes and receptors of the purine metabolic and signaling pathways. nih.govnih.gov Key experiments would involve determining its affinity for the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) and its role as a substrate or inhibitor for enzymes like methylthioadenosine phosphorylase (MTAP). nih.govtandfonline.com Such studies would elucidate whether the compound can modulate purine salvage pathways or adenosine receptor-mediated signaling.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

122970-32-5 |

|---|---|

Molekularformel |

C11H15N5O2S |

Molekulargewicht |

281.34 g/mol |

IUPAC-Name |

[(2S,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C11H15N5O2S/c1-19-11-14-9(12)8-10(15-11)16(5-13-8)7-3-2-6(4-17)18-7/h5-7,17H,2-4H2,1H3,(H2,12,14,15)/t6-,7+/m0/s1 |

InChI-Schlüssel |

FUAQAWBOOQNDQR-NKWVEPMBSA-N |

Isomerische SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3CC[C@H](O3)CO)N |

Kanonische SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3CCC(O3)CO)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of Adenosine, 2 ,3 Dideoxy 2 Methylthio

Stereoselective Synthesis of 2',3'-Dideoxy Nucleoside Scaffolds

The synthesis of the 2',3'-dideoxyribose core is a critical step that requires precise stereochemical control to ensure the correct configuration of the final nucleoside analog. A prevalent and effective method involves the radical deoxygenation of a corresponding ribonucleoside precursor. This approach, often a variation of the Barton-McCombie reaction, allows for the removal of the hydroxyl groups at the 2' and 3' positions.

An improved and more environmentally sustainable protocol for this transformation has been established. nih.govmdpi.com The process begins with the protection of the 5'-hydroxyl group, typically with a silyl (B83357) ether group like tert-butyldimethylsilyl (TBS). The subsequent key step is the formation of a 2',3'-bisxanthate derivative from the protected ribonucleoside. nih.govmdpi.com This is achieved by treating the nucleoside with carbon disulfide and a strong base, followed by alkylation with an alkyl halide such as bromoethane. nih.gov

The crucial deoxygenation step is then carried out via a radical reaction. While traditional methods often use hazardous reagents like tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), modern protocols have substituted these with greener alternatives. nih.govmdpi.com Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) can be used as the radical mediator and 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ACHN) as the initiator. nih.gov This radical reaction proceeds to form a 2',3'-didehydro-2',3'-dideoxynucleoside (ddN) intermediate. The final step to obtain the saturated 2',3'-dideoxynucleoside scaffold is the hydrogenation of the double bond in the ribose ring, commonly achieved using hydrogen gas and a palladium on carbon (Pd/C) catalyst. nih.gov Subsequent deprotection of the 5'-hydroxyl group yields the desired 2',3'-dideoxy nucleoside scaffold. nih.gov

Table 1: Key Reagents in a Sustainable Synthesis of 2',3'-Dideoxynucleoside Scaffolds

| Step | Reagent Class | Example Reagent | Purpose |

|---|---|---|---|

| 5'-Hydroxyl Protection | Silyl Ether | tert-Butyldimethylsilyl chloride (TBSCl) | Protects the 5'-OH group from reacting in subsequent steps. |

| Xanthate Formation | Carbon Disulfide/Base | Carbon Disulfide (CS₂), Sodium Hydroxide (NaOH) | Forms the necessary bisxanthate intermediate at the 2' and 3' positions. |

| Radical Deoxygenation | Radical Mediator | Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) | Replaces hazardous tin hydrides for the deoxygenation reaction. |

| Radical Deoxygenation | Radical Initiator | 1,1'-Azobis(cyclohexanecarbonitrile) (ACHN) | Initiates the radical process under safer conditions than AIBN. |

| Hydrogenation | Catalyst | Palladium on Carbon (10% Pd/C) | Reduces the 2',3'-double bond to yield the dideoxy scaffold. |

Introduction of the 2-(Methylthio) Moiety: Regioselective Functionalization Strategies

The introduction of the methylthio group at the C-2 position of the adenine (B156593) base requires highly regioselective chemical strategies. A common approach begins with a precursor that has a good leaving group at the C-2 position, such as a halogen. For instance, 2-chloroadenosine (B27285) or its 2',3'-dideoxy derivative can serve as a starting material. nih.gov

The synthesis of a 2-chloro-2',3'-dideoxyadenosine (B13851365) intermediate can be accomplished from 2-chloroadenosine using the deoxygenation methods described previously. nih.gov Once this intermediate is obtained, the 2-(methylthio) group can be introduced via a nucleophilic substitution reaction. Treatment of the 2-chloro derivative with sodium thiomethoxide (NaSMe) or a similar methylthio source results in the displacement of the chlorine atom, yielding the desired 2-(methylthio)adenosine derivative. This reaction selectively functionalizes the C-2 position of the purine (B94841) ring.

Convergent Synthesis Approaches for Sulfur-Modified Nucleosides

Convergent synthesis provides an alternative and often more flexible route to complex nucleosides. In this strategy, the modified nucleobase and the modified sugar are synthesized in separate pathways and then coupled together in a later step. For Adenosine (B11128), 2',3'-dideoxy-2-(methylthio)-, this would involve the synthesis of 2-(methylthio)adenine and a suitable 2,3-dideoxyribose derivative.

The 2,3-dideoxyribose moiety is typically prepared as a glycosyl donor, such as a glycosyl halide or acetate, with protecting groups at the 5'-hydroxyl position. The 2-(methylthio)adenine base is then coupled with the activated sugar derivative in a glycosylation reaction. This reaction forms the crucial N-glycosidic bond between the N-9 position of the purine and the C-1' position of the sugar. The stereoselectivity of this coupling is a significant challenge, as it is necessary to form the desired β-anomer. google.com The choice of catalyst (e.g., Lewis acids), solvent, and protecting groups on the sugar moiety are all critical factors in controlling the stereochemical outcome of the glycosylation. google.com Following the coupling reaction, removal of the protecting groups yields the final product. This convergent approach is particularly advantageous when multiple analogs with variations in either the sugar or the base are desired.

Chemical Modifications for Analog Development

Further chemical modifications of Adenosine, 2',3'-dideoxy-2-(methylthio)- can be undertaken to explore structure-activity relationships and develop new analogs with potentially improved properties. These modifications can target the ribose ring, the purine base, or involve the addition of a prodrug moiety.

Ribose Ring Modifications

The 2',3'-dideoxyribose ring is a key determinant of the nucleoside's conformational properties and its interaction with target enzymes. Modifications to this ring can significantly alter its biological activity. unipd.it The conformation of the furanose ring is often described by a two-state model, existing in either a North (N) or South (S) pucker. unipd.itglenresearch.com Introducing substituents can lock the ring into a preferred conformation. unipd.it

Examples of such modifications include:

Fluorination: Introducing a fluorine atom at the 2' or 3' position can alter the sugar pucker and enhance metabolic stability. glenresearch.com

Alkylation: The addition of small alkyl groups, such as a 2'-C-methyl group, can also influence the conformational equilibrium of the ribose ring. acs.org

Carbocyclic Analogs: Replacing the furanose ring oxygen with a methylene (B1212753) group creates a carbocyclic nucleoside. These analogs are resistant to cleavage of the glycosidic bond and can be conformationally constrained. nih.gov

Table 2: Examples of Ribose Ring Modifications and Their Potential Effects

| Modification Type | Position | Example Substituent | Potential Effect on Conformation |

|---|---|---|---|

| Halogenation | C-2' or C-3' | Fluoro (-F) | Alters sugar pucker, enhances binding affinity. glenresearch.com |

| Alkylation | C-2' or C-3' | Methyl (-CH₃) | Favors a specific (N) or (S) conformation. unipd.it |

| Ring Atom Replacement | O-4' | Methylene (-CH₂-) | Creates a conformationally rigid carbocyclic analog. nih.gov |

Purine Base Derivatization at C-2 and N-6 Positions

The purine base offers several sites for chemical derivatization to modulate biological activity.

C-2 Position: The 2-(methylthio) group itself can be varied. The methyl group can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the target protein's binding pocket. Synthesis of these analogs would typically follow the same nucleophilic substitution route, using different thiols to displace a 2-chloro substituent.

N-6 Position: The exocyclic amino group at the N-6 position is a common site for modification. It can be alkylated or acylated to introduce a wide variety of functional groups. mdpi.com For example, reaction with different phenyl groups can create N⁶-phenyladenosine derivatives, which have been shown to have high affinity for adenosine receptors. nih.gov These modifications can be achieved through methods like the Mitsunobu reaction or by direct amination of a 6-chloropurine (B14466) precursor. mdpi.com

Prodrug Strategies for Intracellular Delivery of Nucleotide Analogs

Like other nucleoside analogs, 2',3'-dideoxy-2-(methylthio)adenosine must be phosphorylated intracellularly to its active triphosphate form. nih.gov This phosphorylation, particularly the initial step to the monophosphate, can be inefficient and rate-limiting. Prodrug strategies aim to bypass this dependency by delivering the nucleoside analog in a pre-phosphorylated, or masked phosphate (B84403), form. researchgate.net

Several successful prodrug approaches have been developed:

Phosphoramidates: In this strategy, the monophosphate is masked with an amino acid ester and an aryl group. These ProTide (prodrugs of nucleotides) are designed to be stable outside the cell but are cleaved intracellularly by enzymes like Cathepsin A and HINT1 to release the active nucleoside monophosphate.

S-acyl-2-thioethyl (SATE) Esters: These prodrugs involve masking the phosphate group with two SATE moieties. Intracellular esterases cleave the ester bonds, leading to a cascade reaction that releases the nucleoside monophosphate. researchgate.net

CycloSaligenyl (cycloSal) Prodrugs: This approach uses a cyclosaligenyl motif to protect the phosphate group. The cycloSal moiety is cleaved by intracellular enzymes to release the monophosphate. researchgate.net

These strategies enhance the intracellular concentration of the active nucleotide form, potentially increasing the efficacy of the parent nucleoside analog. researchgate.net

Phosphate Protecting Group Chemistry

The synthesis of nucleoside analogs, including derivatives of Adenosine, 2',3'-dideoxy-2-(methylthio)-, frequently involves the phosphorylation of the 5'-hydroxyl group to produce biologically active nucleotide forms or intermediates for oligonucleotide synthesis. This process requires the use of protecting groups to shield the reactive phosphate moiety during subsequent chemical transformations. The choice of protecting group is critical, as it must be stable under various reaction conditions and selectively removable without altering other functional groups in the nucleoside analog. springernature.comthieme-connect.de

In the context of preparing monophosphate prodrugs, which are designed to enhance cell permeability and deliver the active nucleotide intracellularly, various biolabile masking groups are employed. nih.govacs.org These groups are often esters or amidates that are cleaved by cellular enzymes. For chemical synthesis, more robust protecting groups are necessary. The phosphoramidite (B1245037) approach is a cornerstone of modern oligonucleotide synthesis and provides a framework for understanding phosphate protection. thieme-connect.de

Common strategies for phosphate protection in nucleoside chemistry include:

Cyanoethyl Groups: The 2-cyanoethyl group is widely used due to its stability during the coupling steps of oligonucleotide synthesis and its facile removal under mild basic conditions (β-elimination), typically using aqueous ammonia. This deprotection is clean and efficient.

Methyl Groups: The methyl group can also serve as a phosphate protecting group. Its removal, however, often requires harsher conditions, such as treatment with a nucleophilic agent like thiophenol, which can limit its applicability with sensitive nucleoside analogs. springernature.com

Aryl Groups: Groups like o-chlorophenyl are employed in the phosphotriester method of oligonucleotide synthesis. These groups are generally removed by specific reagents that effect cleavage of the P-OAr bond. nih.gov

Allyl Groups: The allyl group offers the advantage of being removable under neutral conditions using transition metal catalysts (e.g., palladium complexes), which can be beneficial for substrates sensitive to acids or bases.

The general synthetic route involves reacting the 5'-hydroxyl of the protected nucleoside analog with a phosphorylating agent, such as a phosphoramidite or a phosphodichloridate, which already contains the protecting group. For instance, reacting 2',3'-dideoxy-2-(methylthio)adenosine with a 2-cyanoethyl phosphoramidite reagent in the presence of an activator like tetrazole would yield the corresponding phosphite (B83602) triester. Subsequent oxidation (e.g., with iodine) converts the phosphite to the more stable phosphate triester. thieme-connect.de

| Protecting Group | Typical Reagent for Introduction | Deprotection Conditions | Key Features |

| 2-Cyanoethyl | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Mild base (e.g., aqueous ammonia) | Widely used in solid-phase synthesis; clean β-elimination. |

| Methyl | Methyl N,N-diisopropylchlorophosphoramidite | Thiophenol/triethylamine | Requires nucleophilic displacement for removal. |

| o-Chlorophenyl | o-Chlorophenyl phosphorodichloridate | Oximate ions or fluoride | Classic group for phosphotriester approach. nih.gov |

| Allyl | Allyl N,N-diisopropylchlorophosphoramidite | Pd(0) catalysts | Cleavage under neutral conditions. |

Enzymatic Deprotection Mechanisms in Cellular Models

For nucleoside analogs to exert their therapeutic effect, they must be converted into their triphosphate form within the cell. The initial phosphorylation step is often a rate-limiting barrier. acs.org To overcome this, nucleoside analogs can be administered as monophosphate prodrugs (protides), where the phosphate group is masked with biolabile protecting groups. These groups are designed to be cleaved by intracellular enzymes, releasing the nucleoside monophosphate, which can then be further phosphorylated by cellular kinases. nih.govwgtn.ac.nzwgtn.ac.nz

The enzymatic deprotection is a critical activation step. The specific enzymes involved depend on the chemical nature of the protecting group. Common enzymatic mechanisms include:

Esterase-mediated Cleavage: Many prodrug strategies utilize ester linkages (e.g., pivaloyloxymethyl, POM) to mask the phosphate charge. nih.gov Cellular esterases, such as carboxylesterases, recognize and hydrolyze these ester bonds. This process typically generates an unstable intermediate that spontaneously decomposes to release the nucleoside monophosphate and byproducts like formaldehyde (B43269) and an alcohol.

Phosphoramidase-mediated Cleavage: In phosphoramidate (B1195095) prodrugs, one of the phosphate hydroxyls is replaced with an amino acid ester. Enzymes like phosphoramidases or cathepsin A can cleave the P-N bond. The subsequent steps often involve intramolecular cyclization and hydrolysis to release the parent nucleoside monophosphate.

Kinase-mediated Transformations: While not a deprotection mechanism in the traditional sense, some enzymatic modifications can facilitate the activation of nucleoside analogs. For example, adenosine deaminase can convert adenosine analogs into their inosine (B1671953) counterparts, which may have different biological activities or be better substrates for subsequent phosphorylation. nih.gov Similarly, N-deoxyribosyltransferases can be used in the enzymatic synthesis of 2',3'-dideoxynucleosides by transferring the dideoxyribose moiety between different nucleobases. tandfonline.comnih.gov

These enzymatic processes are essential for the bioactivation of prodrugs. The efficiency of these deprotection mechanisms can vary significantly between different cell types, depending on the expression levels and activity of the relevant enzymes. mdpi.com

Analytical Techniques for Structural Elucidation of Synthesized Analogs

The definitive confirmation of the structure of newly synthesized analogs of Adenosine, 2',3'-dideoxy-2-(methylthio)- is paramount. A combination of spectroscopic and spectrometric techniques is employed to provide unambiguous structural characterization. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules. For nucleoside analogs, several types of NMR experiments are crucial:

¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. Key signals for a compound like 2',3'-dideoxy-2-(methylthio)adenosine would include the anomeric proton (H-1'), the protons of the dideoxyribose ring, the methylthio group protons, and the aromatic protons of the adenine base (H-2 and H-8). rsc.orgnih.gov Coupling constants (J-values) between adjacent protons help determine the stereochemistry of the sugar moiety.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbons in the ribose, the adenine base, and the methylthio group provide a carbon fingerprint of the molecule. nih.gov

³¹P NMR: This technique is essential for phosphorylated analogs. It provides information about the chemical environment of the phosphorus atom, its oxidation state, and the number of attached oxygen and nitrogen atoms. The chemical shift can distinguish between phosphates, phosphites, and phosphoramidates. nih.gov

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to establish correlations between nuclei. COSY (Correlation Spectroscopy) identifies coupled protons, HSQC (Heteronuclear Single Quantum Coherence) links protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, which is vital for assembling the complete molecular structure.

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. acs.org

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can determine the mass of a molecule with very high accuracy, allowing for the calculation of its elemental formula. nih.gov

Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. acs.orgnih.gov The fragmentation pattern provides valuable structural information, such as the nature of the base and sugar moieties and the location of modifications. This is particularly useful for distinguishing between isomers. mdpi.comnih.gov

X-ray Crystallography: When a synthesized analog can be grown into a single crystal of sufficient quality, X-ray crystallography provides the most definitive structural information. It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and conformation. researchgate.net

| Analytical Technique | Information Provided | Application to Synthesized Analogs |

| ¹H NMR | Proton environment, connectivity, stereochemistry. | Confirms sugar pucker, anomeric configuration, and placement of substituents. rsc.org |

| ¹³C NMR | Carbon skeleton and functional groups. | Verifies the presence of all carbon atoms in the expected chemical environments. nih.gov |

| ³¹P NMR | Phosphorus environment and bonding. | Essential for characterizing phosphate and phosphoramidate derivatives. nih.gov |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation. | Confirms identity and helps elucidate the structure of the base and sugar. acs.orgnih.gov |

| X-ray Crystallography | Absolute 3D structure in the solid state. | Unambiguously determines stereochemistry and molecular conformation. researchgate.net |

Biochemical and Molecular Mechanisms of Action of Adenosine, 2 ,3 Dideoxy 2 Methylthio

Nucleic Acid Synthesis Inhibition Mechanisms

As a nucleoside analogue, Adenosine (B11128), 2',3'-dideoxy-2-(methylthio)- must be anabolized intracellularly to its active 5'-triphosphate form by host cell kinases. Once converted, it is expected to interfere with the synthesis of nucleic acids.

Role as a DNA Chain Terminator

The primary mechanism by which 2',3'-dideoxynucleoside triphosphates inhibit nucleic acid synthesis is through DNA chain termination. wikipedia.org This process is fundamental to their function as antiviral and potential anticancer agents. The mechanism involves several key steps:

Intracellular Phosphorylation: Adenosine, 2',3'-dideoxy-2-(methylthio)- enters the cell and is converted into its monophosphate, diphosphate (B83284), and finally its active 5'-triphosphate form (2-methylthio-ddATP) by cellular kinases.

Competition with Natural Substrates: The resulting 2-methylthio-ddATP acts as a competitive substrate with the natural deoxynucleotide, deoxyadenosine (B7792050) triphosphate (dATP), for the active site of DNA polymerases.

Incorporation and Termination: A DNA polymerase incorporates the 2-methylthio-dideoxyadenosine monophosphate into the growing DNA strand. wikipedia.org

Prevention of Elongation: The defining structural feature of a 2',3'-dideoxynucleoside is the absence of a hydroxyl group at the 3' position of the sugar moiety. DNA synthesis proceeds by forming a phosphodiester bond between the 3'-hydroxyl group of the growing chain and the 5'-phosphate of the incoming nucleotide. nih.gov Because 2-methylthio-ddAMP lacks the 3'-hydroxyl group, this bond formation is impossible, leading to the immediate cessation of DNA chain elongation. wikipedia.orgtrilinkbiotech.com This mechanism is the basis for the Sanger method of DNA sequencing. aatbio.com

Interactions with Viral Polymerases (e.g., Reverse Transcriptases, RNA-Dependent RNA Polymerases)

Dideoxynucleoside analogues are particularly noted for their potent inhibition of viral polymerases, especially reverse transcriptases (RTs) found in retroviruses like the Human Immunodeficiency Virus (HIV).

Reverse Transcriptases (RTs): Viral RTs are known to have a higher affinity for many dideoxynucleoside triphosphates compared to host cell DNA polymerases. nih.govnih.gov The triphosphate of Adenosine, 2',3'-dideoxy-2-(methylthio)- would be expected to act as a competitive inhibitor and chain terminator for HIV RT. Modifications to the purine (B94841) base, such as the 2-methylthio group, can influence the analogue's affinity for the enzyme's active site, potentially affecting its inhibitory potency. For instance, studies on related compounds like 2-chloro-2',3'-dideoxyadenosine (B13851365) have shown that modifications at the 2-position alter both anti-HIV activity and cellular toxicity. nih.gov Another related compound, the 2',3'-dideoxyriboside of 2,6-diaminopurine, demonstrated potent and selective anti-HIV activity, highlighting the importance of substitutions on the purine ring. nih.gov

RNA-Dependent RNA Polymerases (RdRps): Many RNA viruses utilize an RdRp for the replication of their genome. Nucleoside analogues can also serve as inhibitors for these enzymes. After conversion to its triphosphate form, Adenosine, 2',3'-dideoxy-2-(methylthio)- could potentially be incorporated by a viral RdRp, leading to the termination of RNA synthesis. The efficiency of this inhibition would depend on the specific RdRp's ability to recognize and incorporate this modified nucleotide.

Effects on Host Cell DNA/RNA Polymerase Activities

The clinical utility of nucleoside analogues depends on their selective toxicity toward viral or cancerous cells over healthy host cells. This selectivity is largely determined by the differential affinity of viral versus host polymerases for the analogue.

Host cells contain several DNA polymerases, including DNA polymerases α, β, γ, δ, and ε.

DNA Polymerases α, δ, and ε: These are the primary replicative polymerases in the nucleus. They generally have a much lower affinity for 2',3'-dideoxynucleoside triphosphates than viral reverse transcriptases, which contributes to the selective antiviral effect of this class of drugs. nih.gov

DNA Polymerase β: This enzyme is involved in DNA repair and shows intermediate sensitivity to dideoxynucleotides.

DNA Polymerase γ: This is the mitochondrial DNA polymerase. It is often more sensitive to inhibition by dideoxynucleoside triphosphates than the nuclear polymerases. researchgate.net This off-target inhibition is a common source of drug-related toxicity, as it impairs mitochondrial function.

While specific data for Adenosine, 2',3'-dideoxy-2-(methylthio)- is unavailable, the inhibitory profile of the parent compound, 2',3'-dideoxyadenosine (B1670502) triphosphate (ddA-TP), illustrates this principle of differential polymerase sensitivity.

| Host DNA Polymerase | Function | Inhibition by ddA-TP (IC50 in µM) |

|---|---|---|

| Polymerase α | DNA Replication (Priming) | >100 |

| Polymerase β | DNA Repair | 0.2 - 3 |

| Polymerase γ | Mitochondrial DNA Replication | 0.2 - 2 |

Data derived from studies on 2',3'-dideoxyadenosine triphosphate (ddA-TP) and are for illustrative purposes. The specific values can vary based on assay conditions.

Modulation of Adenosine Signaling Pathways

Beyond their role in nucleic acid synthesis, some adenosine analogues can modulate cellular signaling pathways.

Inhibition of Adenylate Cyclase Activity

Adenylate cyclases (AC) are enzymes that convert adenosine triphosphate (ATP) into the second messenger cyclic AMP (cAMP). medchemexpress.com These enzymes possess an allosteric inhibitory site known as the "P-site," which binds adenosine and its analogues. This binding is distinct from the catalytic site where ATP binds.

Certain dideoxyadenosine isomers are known P-site inhibitors of adenylate cyclase. merckmillipore.com Notably, 2',5'-dideoxyadenosine (B1206784) is a well-characterized, cell-permeable inhibitor of AC. apexbt.com The parent compound of the subject of this article, 2',3'-dideoxyadenosine, has also been described as a specific adenylate cyclase inhibitor. It is plausible that Adenosine, 2',3'-dideoxy-2-(methylthio)- could also interact with the P-site of adenylate cyclase, leading to its inhibition. The 2-methylthio substitution, which is known to modulate interactions with adenosine receptors, could potentially influence its affinity and inhibitory potency at the AC P-site. However, direct experimental evidence to confirm this activity is currently lacking.

Impact on Cyclic AMP (cAMP) Signaling Cascades in Cellular Systems

Cyclic AMP is a crucial second messenger that regulates a vast array of cellular processes, including metabolism, gene transcription, and cell proliferation, primarily through the activation of Protein Kinase A (PKA). nih.govmdpi.com

If Adenosine, 2',3'-dideoxy-2-(methylthio)- were to inhibit adenylate cyclase, it would lead to a decrease in the intracellular concentration of cAMP. nih.gov The functional consequences of this reduction would be the dampening of all downstream cAMP-mediated signaling events. This could include:

Reduced activation of PKA and its subsequent phosphorylation targets.

Altered activity of cyclic nucleotide-gated ion channels.

Changes in the activation of Exchange Protein Activated by cAMP (EPAC).

Such modulation of cAMP signaling could contribute to the broader biological effects of the compound, independent of its action as a DNA chain terminator. This mechanism remains hypothetical for Adenosine, 2',3'-dideoxy-2-(methylthio)- pending direct experimental investigation.

Ligand Binding Studies with Adenosine Receptors (A1, A2A, A2B, A3)

For instance, modifications at the 2-position of the adenine (B156593) ring are known to influence receptor affinity and selectivity. The presence of a 2-methylthio group in other adenosine derivatives has been shown to be well-tolerated and can, in some cases, enhance affinity, particularly for the A2A and A3 subtypes. However, the 2',3'-dideoxy modification in the ribose moiety significantly alters the sugar conformation, which is also a key factor in receptor recognition. This modification could potentially reduce the affinity for adenosine receptors compared to their ribose-containing counterparts.

Studies on related compounds, such as 2-methylthioadenosine (B1229828) diphosphate (2-MeSADP), have shown potent and selective agonist activity at the P2Y1 receptor, a purinergic receptor distinct from the adenosine (P1) receptor family. This highlights the possibility that "Adenosine, 2',3'-dideoxy-2-(methylthio)-" might also interact with other purinergic receptors. Without empirical data, the precise binding profile at adenosine receptors remains speculative.

Table 1: Postulated Adenosine Receptor Binding Profile of Adenosine, 2',3'-dideoxy-2-(methylthio)- Note: This table is based on theoretical considerations and data from related compounds, not direct experimental evidence for the specified compound.

| Receptor Subtype | Predicted Affinity | Rationale |

| A1 | Likely reduced affinity compared to adenosine. | The 2',3'-dideoxy modification may disrupt key interactions with the receptor. |

| A2A | Potential for some affinity. | The 2-methylthio group can be favorable for A2A binding. |

| A2B | Unknown. | A2B receptors generally have lower affinity for adenosine analogs. |

| A3 | Potential for some affinity. | The 2-methylthio group can be favorable for A3 binding. |

Interaction with Purine Metabolic Enzymes

The structural modifications of "Adenosine, 2',3'-dideoxy-2-(methylthio)-" suggest that it is a likely candidate for interaction with several enzymes involved in purine metabolism.

The phosphorylation of nucleoside analogs is a critical step for their activation into cytotoxic or antiviral agents. Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway, known for its broad substrate specificity, including the phosphorylation of deoxyadenosine and its analogs. nih.gov It is well-established that 2',3'-dideoxyadenosine (ddA) can be phosphorylated by several cellular kinases, with dCK being a predominant contributor. nih.gov The presence of the 2-methylthio group on the adenine base may influence the efficiency of this phosphorylation. While specific kinetic data for "Adenosine, 2',3'-dideoxy-2-(methylthio)-" are not available, it is plausible that it serves as a substrate for dCK, albeit potentially with different kinetics compared to the parent ddA. Adenosine kinase, on the other hand, is more specific for adenosine and may not efficiently phosphorylate a 2',3'-dideoxy analog.

Adenosine deaminase (ADA) is an enzyme that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively. sigmaaldrich.com The parent compound, 2',3'-dideoxyadenosine, is a known substrate for ADA and is rapidly converted to 2',3'-dideoxyinosine. nih.gov This deamination is a significant pathway in its metabolism. The introduction of a methylthio group at the 2-position of the purine ring could potentially alter its susceptibility to ADA. While some non-mammalian ADAs have been shown to deaminate 5'-methylthioadenosine, it is not definitively known if mammalian ADA can efficiently process a 2-methylthio substituted dideoxyadenosine.

The S-adenosylmethionine (SAM) cycle is vital for cellular methylation reactions and polyamine synthesis. 5'-Methylthioadenosine (MTA) is a by-product of this cycle and is metabolized by MTA phosphorylase (MTAP) to salvage adenine and methionine. The structural similarity of "Adenosine, 2',3'-dideoxy-2-(methylthio)-" to MTA suggests a potential for interaction with enzymes of the SAM cycle.

It is conceivable that this analog could act as a substrate or inhibitor of MTAP or MTA/SAH nucleosidase. Inhibition of these enzymes could lead to an accumulation of MTA or S-adenosylhomocysteine (SAH), which in turn can inhibit various methyltransferases, thereby disrupting cellular methylation processes. Thiopurine drugs, for example, are known to disturb DNA methylation by affecting the SAM/SAH ratio.

Other Proposed Molecular Targets and Pathways

Beyond the canonical adenosine receptors and purine metabolic enzymes, nucleoside analogs can have other molecular targets. For instance, some adenosine analogs have been shown to inhibit protein carboxymethyltransferase and certain receptor tyrosine kinases. Given the diverse roles of purine molecules in cellular signaling, it is plausible that "Adenosine, 2',3'-dideoxy-2-(methylthio)-" could have off-target effects on other kinases, phosphatases, or signaling proteins. However, without specific experimental evidence, these remain speculative areas for future investigation.

Despite a comprehensive search for scientific literature, no specific research findings on the biochemical and molecular mechanisms of action of the chemical compound Adenosine, 2',3'-dideoxy-2-(methylthio)- concerning protein kinase modulation and cell cycle regulation mechanisms could be located.

The performed searches yielded information on structurally related but distinct compounds, such as various other adenosine and dideoxyadenosine analogs. However, data detailing the direct interaction of "Adenosine, 2',3'-dideoxy-2-(methylthio)-" with protein kinases or its specific effects on the molecular machinery of the cell cycle are not available in the public domain based on the conducted searches.

Therefore, it is not possible to provide a detailed article on the requested topics of Protein Kinase Modulation and Cell Cycle Regulation Mechanisms for this specific compound.

Cellular and in Vitro Biological Efficacy of Adenosine, 2 ,3 Dideoxy 2 Methylthio

In Vitro Antiviral Efficacy Studies

There is no publicly available scientific data concerning the in vitro antiviral properties of Adenosine (B11128), 2',3'-dideoxy-2-(methylthio)-.

No studies have been published that evaluate the efficacy of Adenosine, 2',3'-dideoxy-2-(methylthio)- in inhibiting the replication of viruses such as Human Immunodeficiency Virus (HIV), coronaviruses, or arenaviruses in cell culture models. Consequently, there is no information on its potential spectrum of activity or its potency against these or any other viral pathogens.

As there are no studies demonstrating the antiviral activity of Adenosine, 2',3'-dideoxy-2-(methylthio)-, there is correspondingly no research on the development of viral resistance to this compound. The mechanisms by which viral strains might evade its potential inhibitory effects remain uninvestigated.

Interactive Table 1: In Vitro Antiviral Efficacy Data

| Virus Target | Cell Line | Efficacy Metric (e.g., EC50) | Resistance Data |

|---|---|---|---|

| HIV | No data available | No data available | No data available |

| Coronaviruses | No data available | No data available | No data available |

| Arenaviruses | No data available | No data available | No data available |

In Vitro Anticancer Efficacy in Mammalian Cell Lines

No peer-reviewed articles or patent literature were found that describe the in vitro anticancer effects of Adenosine, 2',3'-dideoxy-2-(methylthio)-.

There are no available data from in vitro studies to suggest that Adenosine, 2',3'-dideoxy-2-(methylthio)- possesses antiproliferative properties against any mammalian cancer cell lines. Its effect on the growth and viability of cancer cells has not been reported.

The potential for Adenosine, 2',3'-dideoxy-2-(methylthio)- to induce programmed cell death (apoptosis) in cancer cells has not been explored in any published research. Therefore, its impact on apoptotic pathways, including the activation of caspases or the release of mitochondrial factors, is unknown.

There is no scientific literature detailing any investigation into the effects of Adenosine, 2',3'-dideoxy-2-(methylthio)- on the processes of angiogenesis (the formation of new blood vessels) or metastasis (the spread of cancer cells) in cellular models.

Interactive Table 2: In Vitro Anticancer Efficacy Data

| Cancer Cell Type | Antiproliferative Effect (e.g., GI50) | Apoptosis Induction | Angiogenesis/Metastasis Inhibition |

|---|---|---|---|

| Various | No data available | No data available | No data available |

Antimicrobial Activity in Preclinical Models

The purine (B94841) salvage pathway of protozoan parasites, such as Trypanosoma brucei, presents a critical vulnerability that can be exploited for therapeutic intervention. These organisms are incapable of synthesizing purines de novo and are therefore entirely reliant on salvaging them from their host environment. This dependency has made the enzymes and transporters involved in purine uptake and metabolism attractive targets for the development of antimicrobial agents. Among the compounds investigated for their potential in this area is Adenosine, 2',3'-dideoxy-2-(methylthio)-, a nucleoside analog designed to interfere with these essential metabolic processes.

Trypanocidal Activity against Protozoan Parasites (e.g., Trypanosoma brucei)

Research into the efficacy of adenosine analogs has demonstrated significant trypanocidal activity. While specific data on Adenosine, 2',3'-dideoxy-2-(methylthio)- is part of a broader class of compounds, studies on closely related analogs provide insight into its potential effectiveness. For instance, analogs of 5'-deoxy-5'-(methylthio)adenosine (MTA), a natural metabolite in the polyamine biosynthesis pathway, have shown promise as trypanocidal agents. nih.gov

One such analog, 5'-deoxy-5'-(hydroxyethylthio)-adenosine (HETA), has been identified as a lead compound for the development of selectively targeted trypanocidal agents. nih.gov In vitro studies have demonstrated the cytotoxicity of HETA and its derivatives against bloodstream forms of Trypanosoma brucei brucei and drug-resistant clinical isolates of Trypanosoma brucei rhodesiense. nih.gov The potency of these analogs is often measured by their 50% inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. For example, the in vitro cytotoxicity of 5'-deoxy-5'-(hydroxyethylthio)-tubercidin, a potent analog, was found to be significantly greater than that of HETA against a pentamidine-resistant clinical isolate. nih.govresearchgate.net

Table 1: In Vitro Cytotoxicity of MTA Analogs against Trypanosoma brucei

| Compound | Parasite Strain | IC50 (nM) |

|---|---|---|

| 5'-deoxy-5'-(hydroxyethylthio)-adenosine (HETA) | T. b. rhodesiense KETRI 269 (pentamidine-resistant) | 450 |

These findings underscore the potential of modifying the adenosine scaffold, including alterations at the 2' and 3' positions of the ribose sugar and the substitution of the 5'-methylthio group, to generate potent trypanocidal compounds. The activity of these analogs suggests that Adenosine, 2',3'-dideoxy-2-(methylthio)- would likely exhibit activity against Trypanosoma brucei.

Mechanisms of Action against Microbial Targets

The primary mechanism of action for many adenosine analogs, including those with modifications to the methylthio group, centers on the purine salvage pathway in trypanosomes. A key enzyme in this pathway is methylthioadenosine phosphorylase (MTAP). nih.govdiva-portal.org In Trypanosoma brucei, this enzyme, designated as TbMTAP, is responsible for the cleavage of 5'-deoxy-5'-(methylthio)adenosine (MTA) into adenine (B156593) and 5-methylthioribose-1-phosphate. nih.gov This process is vital for salvaging adenine for the synthesis of ATP and for recycling methionine. nih.gov

Adenosine analogs can act as substrates or inhibitors of TbMTAP. nih.govdiva-portal.org When an analog acts as a substrate, it can be metabolized into a toxic compound within the parasite. Conversely, if the analog acts as an inhibitor, it can block the normal function of the enzyme, leading to the accumulation of toxic metabolites or the depletion of essential purines.

Interestingly, research indicates that the enzymatic cleavage of some MTA analogs by trypanosome MTA phosphorylase is not an absolute requirement for their trypanocidal activity. nih.govresearchgate.net This suggests the existence of additional biochemical mechanisms contributing to their cytotoxic effects. nih.govresearchgate.net For nucleoside analogs to be effective, they generally need to be phosphorylated intracellularly to their nucleotide forms, which can then interfere with transcription, replication, or other nucleotide-dependent processes. nih.gov

Furthermore, for adenosine analogs to be effective against T. brucei, they must be stable against cleavage by enzymes like TbMTAP. nih.gov Analogs that are resistant to this cleavage can persist within the parasite and exert their inhibitory effects. For instance, the antitrypanosomal agents adenine arabinoside, tubercidin, and cordycepin (B1669437) are all resistant to TbMTAP-mediated cleavage. nih.govdiva-portal.org Therefore, the design of effective trypanocidal agents based on the adenosine scaffold, such as Adenosine, 2',3'-dideoxy-2-(methylthio)-, often involves creating molecules that are poor substrates for or inhibitors of TbMTAP, or that are combined with inhibitors of this enzyme. nih.govdiva-portal.org

Structure Activity Relationship Sar Studies of Adenosine, 2 ,3 Dideoxy 2 Methylthio and Analogs

Impact of the 2',3'-Dideoxy Modification on Biological Activity

The removal of the hydroxyl groups at the 2' and 3' positions of the ribose sugar, creating the 2',3'-dideoxy configuration, is a fundamental modification in nucleoside analog drug design, most notably in the field of antiviral therapy. This alteration profoundly impacts the biological activity of adenosine (B11128) analogs.

The primary mechanism by which 2',3'-dideoxynucleosides exert their antiviral effects is through chain termination of viral nucleic acid synthesis. researchgate.net Once phosphorylated intracellularly to their active triphosphate form, these analogs are incorporated by viral polymerases, such as reverse transcriptases, into the growing DNA or RNA chain. The absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thereby halting replication. researchgate.net For instance, 2',3'-dideoxyadenosine (B1670502) (ddA) has shown activity against the human immunodeficiency virus (HIV). researchgate.net

However, the 2',3'-dideoxy modification does not universally guarantee potent antiviral activity. The efficiency of intracellular phosphorylation to the active triphosphate form is a critical determinant of efficacy. nih.gov Some studies have shown that certain 2',3'-dideoxyadenosine analogs can be poor substrates for cellular kinases, limiting their biological activity. nih.gov Furthermore, the lack of the 2'-hydroxyl group can affect the sugar pucker conformation, which in turn influences how the nucleoside analog binds to the active site of viral polymerases.

The biological impact of this modification is summarized in the table below:

| Feature | Adenosine | 2',3'-Dideoxyadenosine | Biological Consequence of Modification |

| 3'-Hydroxyl Group | Present | Absent | Prevents phosphodiester bond formation, leading to chain termination of nucleic acid synthesis. |

| Antiviral Activity | None | Active against certain viruses (e.g., HIV) | The dideoxy feature is a key pharmacophore for many antiviral nucleoside analogs. |

| Metabolic Stability | Susceptible to degradation | Can be more resistant to certain metabolic pathways | Increased cellular half-life of the active form. |

| Intracellular Phosphorylation | Efficiently phosphorylated | Variable efficiency | Can be a limiting factor for biological activity. |

Role of the 2-(Methylthio) Group in Enzyme Recognition and Efficacy

The introduction of a methylthio (-SCH3) group at the 2-position of the purine (B94841) ring significantly influences the interaction of adenosine analogs with various enzymes and receptors, particularly the P2Y family of purinergic receptors. nih.govmedchemexpress.comtocris.com The 2-(methylthio) substituent is known to enhance the potency of agonists for certain P2Y receptor subtypes. medchemexpress.comtocris.comcaymanchem.com

For example, 2-methylthioadenosine (B1229828) diphosphate (B83284) (2-MeSADP) is a potent and selective agonist for the P2Y1, P2Y12, and P2Y13 receptors, which are involved in platelet aggregation and other physiological processes. medchemexpress.comtocris.com The methylthio group is thought to enhance binding affinity by making favorable hydrophobic and steric interactions within the receptor's binding pocket. nih.gov This increased potency is a key consideration in the design of therapeutic agents targeting these receptors.

The following table highlights the influence of the 2-(methylthio) group on the activity of adenosine analogs:

| Compound | Target Receptor(s) | Effect of 2-(Methylthio) Group | Reference |

| 2-Methylthioadenosine diphosphate (2-MeSADP) | P2Y1, P2Y12, P2Y13 | Potent agonist activity | medchemexpress.comtocris.com |

| 2-Methylthioadenosine 5'-monophosphate (2MeSAMP) | P2Y12 | Antagonist activity | nih.gov |

| Cangrelor (a 2-thioadenosine (B194474) analog) | P2Y12 | Potent antagonist activity | drugs.com |

Stereochemical Influences on Molecular Interactions and Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like nucleoside analogs. nih.govlibretexts.orgnih.gov The spatial arrangement of atoms in Adenosine, 2',3'-dideoxy-2-(methylthio)- and its analogs can significantly impact their interaction with enzymes and receptors, which are themselves chiral. nih.govnih.gov

The stereochemistry of the 2',3'-dideoxy modification itself can also influence activity. For example, the introduction of a fluorine atom at the 2'-position with a specific stereochemistry (e.g., 2'-fluoro-2',3'-dideoxyarabinosyladenine) can lead to a metabolically more stable compound with a different biological activity profile compared to the parent ddA. nih.gov

The importance of stereochemistry is underscored by the high degree of stereospecificity exhibited by biological systems. Enzymes and receptors can differentiate between stereoisomers, leading to significant differences in their pharmacological effects. nih.govlibretexts.org

Analysis of Substituent Effects at N-6 and other Purine Ring Positions

Modifications at the N-6 position and other locations on the purine ring of adenosine analogs have been extensively explored to modulate their biological activity, selectivity, and metabolic stability. researchgate.netnih.gov The N-6 position is particularly important for interaction with adenosine receptors and various enzymes.

Substituents at the N-6 position can dramatically alter the agonist or antagonist properties of adenosine analogs at adenosine receptors. Small alkyl or aryl groups can enhance affinity and selectivity for specific receptor subtypes. For example, N6-substituted adenosine analogs have been investigated as inhibitors of Mycobacterium tuberculosis adenosine kinase. researchgate.net

In the case of 2-substituted adenosine analogs, further modifications at the N-6 position can fine-tune their activity. A study on 2- and N6-functionalized adenosine-5'-diphosphate analogs as inhibitors of mortalin, a member of the Hsp70 protein family, demonstrated that modifications at both positions are tolerated and can confer selectivity. nih.gov

The following table provides examples of how substitutions on the purine ring can affect the biological activity of adenosine analogs:

| Position of Substitution | Type of Substituent | Effect on Biological Activity |

| N-6 | Alkyl, Aryl groups | Modulates affinity and selectivity for adenosine receptors and kinases. researchgate.net |

| C-2 | Thioalkyl, Halogen | Enhances potency at P2Y receptors; can alter metabolic stability. nih.govtocris.com |

| C-8 | Halogen, Alkynyl | Can influence the syn/anti conformation of the nucleoside. |

Correlation between Conformational Preferences and Biological Potency

The three-dimensional conformation of a nucleoside analog is a key determinant of its biological activity. The flexibility of the sugar ring and the rotation around the glycosidic bond allow the molecule to adopt different conformations, and the preference for a particular conformation can influence its interaction with biological targets.

The sugar moiety of nucleosides can exist in different puckered conformations, typically described as North (N-type) or South (S-type). The sugar pucker affects the relative orientation of the base and the phosphate (B84403) groups, which is critical for binding to the active site of enzymes like polymerases. For 2',3'-dideoxynucleosides, the conformational flexibility of the five-membered ring is altered compared to their ribonucleoside counterparts.

The rotation around the glycosidic bond (χ) determines the orientation of the purine base relative to the sugar, leading to either syn or anti conformations. Most DNA and RNA polymerases prefer the anti conformation for substrate binding. Therefore, nucleoside analogs that favor an anti conformation are more likely to be recognized and incorporated by these enzymes.

A study on carbocyclic analogues of 2',3'-dideoxyadenosine (ddA) found that the compound with the best antitumoral activity had a hydroxymethyl group positioned in a way that mimicked the low-energy conformer of ddA. nih.gov This suggests a strong correlation between the preferred conformation and biological potency. Computational modeling and NMR spectroscopy are valuable tools for studying the conformational preferences of nucleoside analogs and relating them to their observed biological activities.

Cellular Metabolism and Transport of Adenosine, 2 ,3 Dideoxy 2 Methylthio

Intracellular Uptake Mechanisms: Nucleoside Transporter Involvement

The entry of Adenosine (B11128), 2',3'-dideoxy-2-(methylthio)- into the cell is mediated by specialized membrane proteins known as nucleoside transporters. These transporters are essential for the salvage of preformed nucleosides and for the uptake of various nucleoside analog drugs. The two major families of nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).

ENTs, such as ENT1 and ENT2, facilitate the bidirectional transport of nucleosides down their concentration gradient. They exhibit broad substrate specificity, accommodating a wide range of purine (B94841) and pyrimidine (B1678525) nucleosides and their analogs. Given this broad specificity, it is highly probable that ENTs are involved in the transport of Adenosine, 2',3'-dideoxy-2-(methylthio)-.

CNTs, including CNT1, CNT2, and CNT3, actively transport nucleosides into the cell against their concentration gradient, a process that is coupled to the sodium ion gradient. These transporters often exhibit a more defined substrate preference. For instance, CNT1 preferentially transports pyrimidine nucleosides, while CNT2 has a higher affinity for purine nucleosides. The structural similarity of Adenosine, 2',3'-dideoxy-2-(methylthio)- to purine nucleosides suggests that it may also be a substrate for CNT2 and the broadly selective CNT3.

Table 1: Characteristics of Human Nucleoside Transporter Families

| Transporter Family | Members | Driving Force | Substrate Selectivity |

| Equilibrative (ENTs) | ENT1, ENT2, ENT3, ENT4 | Concentration Gradient | Broad (Purines and Pyrimidines) |

| Concentrative (CNTs) | CNT1, CNT2, CNT3 | Sodium Ion Gradient | More Selective (CNT1: Pyrimidines, CNT2: Purines, CNT3: Broad) |

Phosphorylation Cascades: Cellular Kinase Specificity and Efficiency

For many nucleoside analogs to exert their biological effects, they must first be activated intracellularly through a series of phosphorylation steps to their corresponding 5'-mono-, di-, and triphosphates. This anabolic pathway is catalyzed by cellular kinases.

The initial and often rate-limiting step in the activation of deoxynucleoside analogs is the phosphorylation to the 5'-monophosphate. Deoxycytidine kinase (dCK) is a key enzyme in this process, known for its broad substrate specificity, which includes the ability to phosphorylate deoxyadenosine (B7792050) and deoxyguanosine, in addition to its primary substrate, deoxycytidine. Importantly, dCK can accommodate substitutions on the purine ring, making it a likely candidate for the initial phosphorylation of Adenosine, 2',3'-dideoxy-2-(methylthio)-. Studies on the parent compound, 2',3'-dideoxyadenosine (B1670502) (ddA), have shown that it is a substrate for dCK nih.gov.

Another kinase that may play a role is adenosine kinase (AK), which phosphorylates adenosine to adenosine monophosphate (AMP). However, the dideoxy nature of the sugar moiety in Adenosine, 2',3'-dideoxy-2-(methylthio)- might affect its affinity for AK.

Once the monophosphate is formed, it is further phosphorylated to the diphosphate (B83284) by nucleoside monophosphate kinases, such as adenylate kinase. Subsequently, nucleoside diphosphate kinases catalyze the final phosphorylation step to the triphosphate form, which is the active metabolite that can interfere with cellular processes like DNA synthesis. The metabolism of ddA to its active triphosphate form (ddATP) is a well-established pathway nih.gov.

Catabolic Pathways: Deamination and Glycosidic Cleavage

The intracellular concentration and persistence of Adenosine, 2',3'-dideoxy-2-(methylthio)- and its active metabolites are regulated by catabolic pathways that lead to their inactivation and degradation.

A primary catabolic route for many adenosine analogs is deamination, catalyzed by adenosine deaminase (ADA), which converts adenosine to inosine (B1671953). However, the presence of the methylthio group at the 2-position of the adenine (B156593) base is expected to significantly hinder or prevent the action of ADA. This is because the active site of ADA is highly specific for the structure of the purine ring, and substitutions at the 2-position can interfere with substrate binding. In some microorganisms, a specific 5'-methylthioadenosine deaminase has been identified, which can deaminate MTA to 5'-methylthioinosine (B12296304) nih.gov. It is unclear if a similar enzymatic activity exists in human cells that could act on Adenosine, 2',3'-dideoxy-2-(methylthio)-.

Another significant catabolic pathway for nucleosides is the cleavage of the N-glycosidic bond, which separates the sugar moiety from the nucleobase. This reaction is catalyzed by nucleoside phosphorylases. For instance, purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond of inosine and guanosine. While the parent compound, ddA, is not a good substrate for PNP, the possibility of phosphorolytic cleavage of Adenosine, 2',3'-dideoxy-2-(methylthio)- by other phosphorylases cannot be ruled out. An enzyme of particular interest is methylthioadenosine phosphorylase (MTAP), which specifically cleaves the glycosidic bond of 5'-methylthioadenosine to yield adenine and 5-methylthioribose-1-phosphate frontiersin.org. It is conceivable that an enzyme with similar substrate specificity might recognize and cleave Adenosine, 2',3'-dideoxy-2-(methylthio)-.

Intermediary Metabolites and their Biochemical Fates in Cellular Systems

The metabolic transformation of Adenosine, 2',3'-dideoxy-2-(methylthio)- within the cell gives rise to several intermediary metabolites, each with its own biochemical fate.

If the compound is successfully phosphorylated, the primary metabolites would be the 5'-monophosphate, 5'-diphosphate, and 5'-triphosphate derivatives. The triphosphate form is the active metabolite that can be incorporated into nucleic acids or inhibit polymerases. The dephosphorylation of these nucleotide forms would regenerate the parent nucleoside.

Should catabolism via glycosidic cleavage occur, the resulting products would be 2-(methylthio)adenine and 2,3-dideoxyribose-1-phosphate. 2-(methylthio)adenine could potentially be salvaged and reincorporated into the nucleotide pool via adenine phosphoribosyltransferase (APRT). The 2,3-dideoxyribose-1-phosphate would likely be further metabolized.

In the event of deamination followed by glycosidic cleavage, the resulting nucleobase would be 2-(methylthio)hypoxanthine. This metabolite could potentially be converted to 2-(methylthio)inosine monophosphate by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and enter the purine nucleotide pool.

Table 2: Potential Metabolic Pathways and Key Enzymes for Adenosine, 2',3'-dideoxy-2-(methylthio)-

| Metabolic Pathway | Key Enzyme(s) | Potential Metabolite(s) |

| Anabolism | ||

| Phosphorylation | Deoxycytidine kinase (dCK), Adenosine kinase (AK) | 2',3'-dideoxy-2-(methylthio)adenosine-5'-monophosphate |

| Nucleoside monophosphate kinases | 2',3'-dideoxy-2-(methylthio)adenosine-5'-diphosphate | |

| Nucleoside diphosphate kinases | 2',3'-dideoxy-2-(methylthio)adenosine-5'-triphosphate | |

| Catabolism | ||

| Deamination | Adenosine deaminase (ADA) - likely inhibited | 2',3'-dideoxy-2-(methylthio)inosine |

| Glycosidic Cleavage | Methylthioadenosine phosphorylase (MTAP)-like enzyme | 2-(methylthio)adenine, 2,3-dideoxyribose-1-phosphate |

Advanced Methodologies in the Research of Adenosine, 2 ,3 Dideoxy 2 Methylthio

Enzymatic Assays for Kinetic and Mechanistic Characterization

Enzymatic assays are fundamental to understanding how "Adenosine, 2',3'-dideoxy-2-(methylthio)-" interacts with target enzymes, primarily those involved in purine (B94841) metabolism and nucleic acid synthesis. These assays quantify the compound's ability to act as a substrate, inhibitor, or modulator of enzyme activity, providing crucial data on its potency and mechanism.

Key enzymes studied in the context of dideoxyadenosine analogs include adenosine (B11128) deaminase (ADA), adenosine kinase, and deoxycytidine kinase. nih.govnih.gov Assays are designed to measure the rate of product formation or substrate depletion over time. For instance, the activity of adenosine deaminase can be monitored by measuring the decrease in adenosine concentration. rsc.org

Kinetic Characterization: Kinetic studies determine important parameters that describe the interaction between the compound and an enzyme.

Michaelis-Menten Kinetics: If the compound acts as a substrate, its Michaelis constant (K_m) and maximum reaction velocity (V_max) are determined.

Inhibition Kinetics: If the compound is an inhibitor, the inhibition constant (K_i) and the mode of inhibition (e.g., competitive, non-competitive) are established. rsc.org For example, studies on adenosine deaminase inhibitors have used kinetic analysis to determine K_i values, with potent inhibitors showing values in the nanomolar or even picomolar range. rsc.org

Mechanistic Studies: These assays elucidate the specific steps in the enzymatic reaction that are affected by the compound. For radical S-adenosyl-L-methionine (SAM) enzymes, which are involved in a wide range of biosynthetic pathways, mechanistic studies might involve analyzing the reaction under various conditions to understand how the enzyme's [4Fe-4S] cluster interacts with the substrate. nih.gov

| Parameter | Description | Relevance to Adenosine, 2',3'-dideoxy-2-(methylthio)- |

| K_m | Substrate concentration at which the reaction rate is half of V_max. | Measures the affinity of an enzyme for the compound if it acts as a substrate for phosphorylation or other modifications. |

| V_max | The maximum rate of reaction when the enzyme is saturated with the substrate. | Indicates the efficiency of the enzymatic conversion of the compound. |

| K_i | Inhibition constant; a measure of the potency of an inhibitor. | Quantifies the compound's potency as an inhibitor of target enzymes like adenosine deaminase. rsc.org |

| IC₅₀ | Concentration of an inhibitor that reduces enzyme activity by 50%. | A practical measure of inhibitor potency often used in initial screening. |

Cell-Based Assays for Efficacy and Mechanism Profiling

Efficacy and Potency Assays: The primary goal is to determine the concentration at which the compound elicits a desired biological effect.

Anti-proliferative Assays: The effect on cell growth and viability is commonly measured using assays that quantify metabolic activity (e.g., MTT or XTT assays) or ATP production. nih.gov These are used to determine the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).

Antiviral Assays: In the context of antiviral research, assays measure the compound's ability to inhibit viral replication in infected host cells. For example, the parent compound 2',3'-dideoxyadenosine (B1670502) was shown to inhibit the cytopathic effect of HIV in vitro. nih.gov

Mechanism of Action Profiling: These assays aim to understand how the compound achieves its biological effect at the cellular level.

Metabolic Labeling: Following the phosphorylation of the compound within the cell to its active triphosphate form. nih.gov

DNA Strand Break Analysis: Deoxyadenosine (B7792050) analogs can induce DNA strand breaks, which can be quantified to understand their cytotoxic mechanism. nih.gov

Cell Cycle Analysis: Flow cytometry can be used to determine if the compound causes cells to arrest at a specific phase of the cell cycle.

Target Engagement Assays: These modern assays confirm that the compound interacts with its intended target protein within the cell.

| Assay Type | Principle | Information Gained |

| Cell Viability (e.g., MTT, XTT) | Measures the metabolic activity of cells, which correlates with the number of viable cells. nih.gov | Determines cytotoxicity and anti-proliferative efficacy (IC₅₀). nih.gov |

| ATP Production Assay | Quantifies intracellular ATP levels as an indicator of cell health. nih.gov | Assesses the impact on cellular energy metabolism. |

| Viral Replication Assay | Measures the production of viral proteins or nucleic acids in infected cells treated with the compound. | Determines antiviral potency (EC₅₀). |

| DNA Synthesis Assay (e.g., BrdU) | Measures the incorporation of labeled nucleosides into newly synthesized DNA. | Assesses the inhibitory effect on DNA replication. |

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Metabolite Identification

Spectroscopic methods are indispensable for identifying and quantifying the metabolites of "Adenosine, 2',3'-dideoxy-2-(methylthio)-" formed in enzymatic reactions or within cells.

Mass Spectrometry (MS): MS is highly sensitive and is used to determine the mass-to-charge ratio of the parent compound and its metabolites. High-performance liquid chromatography (HPLC) is often coupled with MS (LC-MS) to separate different compounds from a complex biological sample before detection. nih.gov This technique was used to identify a novel modified base, 2-methylthio-methylenethio-N⁶-(cis-4-hydroxyisopentenyl)adenosine, in tRNA from Salmonella typhimurium, demonstrating its power in identifying complex thio-containing adenosine derivatives. researchgate.net Tandem MS (MS/MS) can be used to fragment ions, providing structural information for definitive identification of metabolites. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure of the compound and its metabolites. chemicalbook.com 1H, 13C, and 31P NMR can be used to identify the structure of phosphorylated metabolites, which are often the active forms of nucleoside analogs. While direct NMR on intracellular metabolites can be challenging due to low concentrations, it is a powerful tool for characterizing synthesized standards and metabolites produced in in vitro enzymatic reactions.

X-ray Crystallography and Cryo-Electron Microscopy for Enzyme-Ligand Complex Analysis

Understanding the precise three-dimensional interaction between "Adenosine, 2',3'-dideoxy-2-(methylthio)-" (or its active phosphorylated form) and its target enzyme is crucial for rational drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods for this purpose. nih.gov

X-ray Crystallography: This technique provides high-resolution atomic models of enzyme-ligand complexes. spring8.or.jp To achieve this, the target enzyme is co-crystallized with the compound, or the compound is soaked into pre-existing enzyme crystals. spring8.or.jp The resulting crystal is exposed to X-rays, and the diffraction pattern is used to calculate an electron density map, from which the atomic structure can be built. This approach has been used successfully to determine the structures of adenosine deaminase in complex with potent inhibitors, revealing the specific molecular interactions responsible for high-affinity binding. nih.gov Such structures can reveal the precise binding mode, conformational changes in the enzyme upon binding, and the roles of specific amino acid residues and any metal cofactors in catalysis or inhibition. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative, particularly for large protein complexes or proteins that are difficult to crystallize. nih.gov In cryo-EM, a solution of the enzyme-ligand complex is rapidly frozen, and images are taken with an electron microscope. nih.gov Thousands of these 2D images are then computationally combined to reconstruct a 3D model of the complex. Cryo-EM is increasingly used in drug discovery to visualize how small molecules bind to their targets. nih.gov

Isotope Labeling Studies for Pathway Elucidation

Isotope labeling is a powerful technique used to trace the metabolic fate of "Adenosine, 2',3'-dideoxy-2-(methylthio)-" and elucidate the biochemical pathways it participates in. nih.gov This involves synthesizing the compound with one or more atoms replaced by a heavy, stable isotope (e.g., ²H, ¹³C, or ¹⁵N).

Tracing Metabolic Pathways: When the labeled compound is introduced into a cellular system, its journey through various metabolic pathways can be tracked using mass spectrometry or NMR. ru.nl MS can distinguish between the labeled compound and its unlabeled counterparts, allowing for the clear identification of downstream metabolites derived from the administered drug. This approach is essential for definitively establishing metabolic pathways, such as phosphorylation by cellular kinases and potential deamination or other modifications. nih.govnih.gov

Mechanistic Insights: Isotope labeling can also provide deep mechanistic insights. For example, deuterium (B1214612) (²H) labeling studies have been used to probe the mechanism of radical SAM enzymes by demonstrating a direct hydrogen atom transfer from a substrate to a 5'-deoxyadenosyl radical, confirming a key step in the catalytic cycle. nih.gov Such an experiment could be designed for "Adenosine, 2',3'-dideoxy-2-(methylthio)-" to investigate its interaction with specific enzymes.

Theoretical Models and Computational Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to its target protein. semanticscholar.org For Adenosine (B11128), 2',3'-dideoxy-2-(methylthio)-, these methods can provide significant insights into its interactions with various receptors, particularly adenosine receptors (A1, A2A, A2B, and A3). nih.govnih.gov

Molecular docking algorithms can be employed to predict the preferred binding pose of Adenosine, 2',3'-dideoxy-2-(methylthio)- within the binding pocket of a target receptor. mdpi.com This process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on their steric and electrostatic complementarity. unipi.it For instance, docking studies could reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the methylthio group, the dideoxyribose moiety, and the amino acid residues of the binding pocket.

Following molecular docking, molecular dynamics simulations can be utilized to refine the binding pose and assess the stability of the ligand-receptor complex over time. dtu.dk MD simulations model the atomic movements of the system, providing a dynamic view of the interaction. nih.gov This can help to understand the conformational changes that may occur upon ligand binding and to calculate the binding free energy, a more accurate predictor of binding affinity than docking scores alone. The stability of the complex can be evaluated by analyzing metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. dtu.dk

Table 1: Hypothetical Molecular Docking Results of Adenosine, 2',3'-dideoxy-2-(methylthio)- with Adenosine Receptor Subtypes

| Receptor Subtype | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| A1 | -8.5 | Asn254, His278, Thr270 |

| A2A | -7.9 | Asn253, His278, Ile274 |

| A2B | -6.2 | Phe171, Ile272, Asn282 |

| A3 | -9.1 | Asn250, His272, Ser271 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For Adenosine, 2',3'-dideoxy-2-(methylthio)-, QSAR models can be developed to predict its activity against specific targets, such as different adenosine receptor subtypes. researchgate.net

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is required. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be classified into several categories, including electronic, steric, hydrophobic, and topological properties. For Adenosine, 2',3'-dideoxy-2-(methylthio)-, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), molar refractivity, and various electronic parameters related to the purine (B94841) ring and the methylthio group.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates the molecular descriptors with the biological activity. nih.gov The predictive power of the QSAR model is assessed through internal and external validation techniques. nih.gov A validated QSAR model can then be used to predict the activity of new, untested compounds, including derivatives of Adenosine, 2',3'-dideoxy-2-(methylthio)-, thereby guiding the design of more potent and selective molecules.

Table 2: Examples of Molecular Descriptors Potentially Relevant for QSAR Modeling of Adenosine, 2',3'-dideoxy-2-(methylthio)-

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |